DMJ-I-228 Exhibits Strain-Specific Potency and a Differentiated Profile from Its Next-Generation Analog DMJ-II-121
DMJ-I-228 demonstrates a unique strain-specific antiviral profile that is quantitatively distinct from its close analog, DMJ-II-121. In head-to-head comparisons using identical experimental conditions, DMJ-I-228 inhibited HIV-1 JR-FL and HIV-1 YU2 infections with IC50s of 86.9 μM and 46.7 μM, respectively [1]. In contrast, its more advanced analog, (+)-DMJ-II-121, was significantly more potent, exhibiting IC50s of 27.8 μM against JR-FL and 3.6 μM against YU2 [1]. This illustrates that DMJ-I-228 possesses a specific potency window that is useful for studies where moderate, tunable inhibition is required, or as a comparator for understanding structure-activity relationships (SAR) that drive enhanced potency.
| Evidence Dimension | Antiviral Potency (IC50) |
|---|---|
| Target Compound Data | 86.9 μM (JR-FL); 46.7 μM (YU2) |
| Comparator Or Baseline | (+)-DMJ-II-121: 27.8 μM (JR-FL); 3.6 μM (YU2) |
| Quantified Difference | 3.1x less potent against JR-FL; 13x less potent against YU2 |
| Conditions | Recombinant HIV-1 pseudotyped with Env from JR-FL or YU2 strains, infection of Cf2Th-CD4/CCR5 cells. |
Why This Matters
This data defines the precise potency tier of DMJ-I-228, enabling researchers to select the correct analog for assays requiring a specific range of inhibition and to benchmark new CD4-mimetics against a well-characterized, moderately potent control.
- [1] Madani N, Princiotto AM, Schön A, LaLonde J, Feng Y, Freire E, Park J, Courter JR, Jones DM, Robinson J, Liao HX, Moody MA, Permar S, Haynes B, Smith AB 3rd, Wyatt R, Sodroski J. CD4-mimetic small molecules sensitize human immunodeficiency virus to vaccine-elicited antibodies. J Virol. 2014 Jun;88(12):6542-55. View Source
